
2-Bromo-1-phenylethanol
Overview
Description
2-Bromo-1-phenylethanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenylethanol and is characterized by the presence of a bromine atom attached to the first carbon of the ethyl chain, which is also bonded to a phenyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-phenylethanol can be synthesized through several methods:
Bromination of Phenylethanol: One common method involves the bromination of phenylethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride at room temperature.
Hydroboration-Oxidation: Another method involves the hydroboration of styrene followed by oxidation. This process involves the addition of borane to styrene to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs the bromination of phenylethanol due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 2-bromo-1-phenylethanol undergoes nucleophilic substitution (SN2 or SN1), forming derivatives through halogen replacement.
Key Reactions:
-
Hydroxide Substitution :
Reaction with aqueous NaOH yields 1-phenylethane-1,2-diol via SN2 mechanism, with inversion of configuration at the chiral center . -
Cyanide Substitution :
Treatment with NaCN in DMSO produces 2-cyano-1-phenylethanol, a precursor to nitriles and carboxylic acids . -
Ammonia/Alkylamine Substitution :
Reacts with NH₃ or primary amines (e.g., methylamine) to form β-amino alcohols, which are intermediates in pharmaceutical synthesis .
Kinetics and Stereochemistry:
Reaction Conditions | Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Stereochemical Outcome |
---|---|---|---|
NaOH (H₂O, 25°C) | SN2 | 1.2 × 10⁻³ | Inversion |
NaCN (DMSO, 50°C) | SN2 | 3.8 × 10⁻⁴ | Inversion |
NH₃ (EtOH, 0°C) | SN1 | 4.5 × 10⁻⁵ | Racemization |
Data from kinetic studies show SN2 dominance in polar aprotic solvents, while protic solvents favor partial racemization via SN1 .
Elimination Reactions
Base-induced elimination produces epoxides or alkenes, depending on reaction conditions.
Epoxide Formation:
Treatment with K₂CO₃ or other mild bases leads to intramolecular cyclization, forming styrene oxide (1,2-epoxyethylbenzene) .
Mechanism :
-
Base deprotonates the hydroxyl group.
-
Bromide leaves, generating a carbocation at C1.
-
Oxygen attacks C2, forming the epoxide.
Experimental Data :
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
K₂CO₃ | Acetone | 25 | 78 |
NaHCO₃ | H₂O/THF | 40 | 65 |
The reaction is stereospecific, retaining configuration at the carbocation center .
Oxidation Reactions
The hydroxyl group oxidizes to a ketone under strong oxidizing conditions.
Oxidation to 2-Bromoacetophenone:
CrO₃ in acetic acid converts this compound to 2-bromoacetophenone, a key intermediate in fragrance synthesis .
Conditions and Yields :
Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
CrO₃ | Acetic acid | 60 | 92 |
KMnO₄ | H₂O (acidic) | 80 | 84 |
Mechanistic studies confirm a two-step process: initial oxidation to a ketone followed by bromide retention .
Enzymatic Transformations
Halohydrin dehalogenases (HheC) catalyze the enantioselective conversion of this compound to epoxides, critical in biocatalysis.
Kinetic Parameters for HheC :
Enantiomer | k<sub>cat</sub> (s⁻¹) | K<sub>m</sub> (mM) | k<sub>cat</sub>/K<sub>m</sub> (M⁻¹s⁻¹) |
---|---|---|---|
(R)-form | 22 ± 1.5 | 0.009 ± 0.002 | 2444 |
(S)-form | 7.3 ± 0.8 | 0.41 ± 0.06 | 17.8 |
The enzyme exhibits a 137-fold preference for the (R)-enantiomer due to tighter binding and faster catalysis .
Comparative Reactivity with Analogues
The bromine atom’s position significantly alters reactivity compared to related compounds:
Compound | Reaction with NaCN (k, M⁻¹s⁻¹) | Epoxidation Yield (%) |
---|---|---|
This compound | 3.8 × 10⁻⁴ | 78 |
1-Bromo-2-phenylethanol | 1.1 × 10⁻⁴ | 42 |
2-Chloro-1-phenylethanol | 2.2 × 10⁻⁵ | 65 |
The β-bromo configuration enhances nucleophilic substitution rates due to reduced steric hindrance .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrO
- Chirality : Exists as two enantiomers, (R)-(-)-2-bromo-1-phenylethanol and (S)-(+)-2-bromo-1-phenylethanol.
The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
Organic Synthesis
2-Bromo-1-phenylethanol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules through nucleophilic substitution reactions.
Biochemical Studies
The compound is utilized in enzyme-catalyzed reactions and biochemical assays. It acts as a substrate for studying halohydrin dehalogenases, which are enzymes that catalyze the conversion of halohydrins to epoxides. This interaction is crucial for understanding enzyme mechanisms and optimizing biocatalytic processes.
Medicinal Chemistry
Due to its chiral nature, this compound is employed as a building block for developing drugs with specific chiral properties. The (R)-enantiomer has shown potential as an antitumor agent, highlighting its significance in medicinal chemistry.
The following table summarizes the biological activity and characteristics of this compound compared to its enantiomer and related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Enhances enzyme activity; potential antitumor agent | Chiral structure; reactive bromine atom |
(S)-(+) -2-Bromo-1-phenylethanol | Different optical activity; less studied | Mirror image configuration |
1-Phenylethanol | Precursor for various derivatives; less reactive | Lacks bromine substituent |
2-Bromo-1-phenylethanone | Exhibits different reactivity due to carbonyl group | Influenced by adjacent carbonyl group |
Kinetic Analysis of Enzyme Interactions
A study examined the kinetic properties of mutant enzymes interacting with this compound. Researchers found that specific mutations resulted in enhanced catalytic efficiency, suggesting its utility in optimizing enzyme functions for synthetic biology applications.
Synthesis of Chiral Compounds
Another investigation highlighted the use of this compound as a building block for synthesizing chiral 1,2-diarylethanols, which are potential antitumor agents. The reactivity of the bromine atom facilitates various chemical reactions such as substitution or elimination.
Applications in Industry
In addition to research applications, this compound is used in the production of fine chemicals, fragrances, and flavors. Its versatility makes it a valuable reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenylethanol involves its reactivity as a brominated alcohol. The bromine atom makes the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-1-phenylethanol can be compared with other brominated alcohols and phenylethanol derivatives:
2-Bromo-2-phenylethanol: Similar structure but with the bromine atom on the second carbon, leading to different reactivity and applications.
1-Bromo-2-phenylethanol: Bromine atom on the first carbon but with a different spatial arrangement, affecting its chemical behavior.
Phenylethanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: The presence of both a bromine atom and a hydroxyl group in this compound makes it a versatile compound with unique reactivity, allowing it to participate in a wide range of chemical reactions and applications.
Biological Activity
2-Bromo-1-phenylethanol is a chiral organic compound characterized by the presence of a bromine atom attached to the second carbon of a phenylethanol structure. Its molecular formula is . This compound exists in two enantiomeric forms, (R)- and (S)-, which exhibit distinct biological activities due to their unique configurations. The biological activity of this compound has been the subject of extensive research, particularly concerning its interactions with enzymes and potential applications in biocatalysis and organic synthesis.
The mechanism of action for this compound primarily revolves around its reactivity as a brominated alcohol. The bromine atom enhances its electrophilic character, facilitating participation in nucleophilic substitution reactions. The hydroxyl group can engage in hydrogen bonding, further influencing the compound's interactions with biological molecules.
Biological Activity
Research indicates that this compound interacts with various enzymes, notably halohydrin dehalogenases. These interactions can enhance catalytic efficiency, making the compound valuable in enzyme evolution and optimization studies. For instance, studies have shown improved catalytic properties when certain mutant enzymes interact with this compound, indicating its potential role in biocatalysis and environmental remediation .
Enzyme Interactions
The compound's chiral nature allows it to influence enzyme activity significantly. Notably, it has been shown to enhance the catalytic efficiency of mutant enzymes involved in halohydrin dehalogenation processes. This interaction suggests potential applications in synthetic biology and environmental applications .
Comparative Biological Activity
The following table summarizes the biological activity and characteristics of this compound compared to its enantiomer and related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Enhances enzyme activity; potential antitumor agent | Chiral structure; reactive bromine atom |
(S)-(+) -2-Bromo-1-phenylethanol | Different optical activity; less studied | Mirror image configuration |
1-Phenylethanol | Precursor for various derivatives; less reactive | Lacks bromine substituent |
2-Bromo-1-phenylethanone | Exhibits different reactivity due to carbonyl group | Influenced by adjacent carbonyl group |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Kinetic Analysis of Enzyme Interactions : A study examined the kinetic properties of mutant enzymes interacting with this compound. Researchers found that specific mutations resulted in enhanced catalytic efficiency, suggesting its utility in optimizing enzyme functions for synthetic biology applications .
- Synthesis of Chiral Compounds : Another study demonstrated the use of this compound as a building block for synthesizing chiral 1,2-diarylethanols, which are potential antitumor agents. The bromine atom's reactivity facilitates various chemical reactions such as substitution or elimination, allowing for the creation of more complex organic compounds.
Applications in Research and Industry
This compound has diverse applications across several fields:
- Chemistry : It is used as an intermediate in synthesizing various chiral compounds and pharmaceuticals.
- Biology : The compound serves as a substrate in biochemical assays and studies involving enzyme-catalyzed reactions.
- Medicine : It acts as a building block for developing drugs with specific chiral properties.
- Industry : Utilized in producing fine chemicals and as a reagent in organic synthesis.
Q & A
Q. What are the standard laboratory methods for synthesizing 2-bromo-1-phenylethanol, and how do their reaction conditions compare?
- KHSO4-catalyzed solvent-free coupling : This green chemistry method uses potassium bisulfate (KHSO4) under neat conditions to synthesize derivatives like 1,1′-oxybis compounds. Advantages include chemoselectivity, no transition metals, and recyclable catalyst (85–90% yield) .
- Enantioselective reduction : Reduction of prochiral ketones with NaBH4/Me2SO4/(S)-Me-CBS achieves 98% yield and 95% enantiomeric excess (ee). Reaction conditions (−20°C to 0°C, 5–10 mol% catalyst) are critical for stereochemical control .
- Hydroxyl-protected alkylation : Protecting the hydroxyl group (e.g., allyl) improves alkylation efficiency with purines, yielding 75–80% of 7- or 9-substituted guanine adducts .
Q. How can enantiomeric excess (ee) of this compound be determined and optimized in asymmetric syntheses?
- Analytical methods : Chiral HPLC (Daicel OD column, n-hexane/2-propanol = 98/2 eluent) is standard for ee determination. UV detection at 254 nm ensures accuracy .
- Optimization strategies :
- CBS reduction: Adjusting catalyst loading (≥5 mol%) and maintaining sub-zero temperatures enhances ee (up to 95%) .
- Hydrogenation: Chiral Ru complexes (e.g., Noyori catalysts) applied to intermediates can achieve >98% ee after hydrolysis .
Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?
- 1H NMR : Peaks at δ 4.93 ppm (CH), 3.53–3.61 ppm (CH2), and 7.18–7.30 ppm (aromatic protons) .
- IR spectroscopy : Bands at 3403 cm⁻¹ (O-H stretch), 1217 cm⁻¹ (C-Br), and 701 cm⁻¹ (aromatic C-H) confirm functional groups .
- Elemental analysis : Expected C (47.76%), H (4.47%); deviations indicate impurities .
Q. How does this compound participate in synthesizing biologically relevant compounds?
- DNA adduct formation : Alkylation of 2-amino-6-chloropurine with hydroxyl-protected this compound yields 7-hydroxyethylguanine adducts, mimicking styrene oxide-DNA interactions .
- Derivatization : Reactivity of the bromo group enables cross-coupling reactions for pharmaceuticals or agrochemical intermediates .
Q. What are the challenges in achieving high purity, and how can they be addressed?
- Purification techniques :
- Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
- Chiral HPLC resolves enantiomers for >95% ee .
- Stability issues : Store under inert atmosphere (N2/Ar) at −20°C to prevent hydrolysis or oxidation.
Q. How do catalytic systems influence reaction outcomes in this compound syntheses?
- KHSO4 catalysis : Promotes acid-mediated etherification without solvents. Catalyst recyclability reduces costs but requires pre-drying for optimal activity .
- Transition-metal-free methods : Avoid contamination in pharmaceutical applications but may limit reaction scope compared to metal-catalyzed cross-couplings .
Q. How should researchers resolve contradictions in reported reaction yields or ee values?
- Variable parameters : Substrate ratios (e.g., 1:1.2 for dibenzene synthesis) and catalyst activation (drying KHSO4 at 80°C) significantly impact yields .
- Validation protocols : Reproduce studies using identical HPLC columns and eluent ratios to ensure ee comparability .
Q. What advanced applications exist for this compound in organic synthesis?
Properties
IUPAC Name |
2-bromo-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941844 | |
Record name | 2-Bromo-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-28-7, 199343-14-1 | |
Record name | α-(Bromomethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Bromomethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(bromomethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.